molecular formula C19H22N4O3S B2701575 4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide CAS No. 1798511-41-7

4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Cat. No.: B2701575
CAS No.: 1798511-41-7
M. Wt: 386.47
InChI Key: MQNBVMQZPMJSPM-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

One potential application is in the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Compounds like MGCD0103, an orally active HDAC inhibitor, selectively inhibit HDACs 1-3 and 11, inducing cancer cell apoptosis and showing promise as anticancer drugs (Zhou et al., 2008).

Molecular Structure Analysis

Another application is in the field of crystallography, where compounds with similar structures are analyzed for their molecular configurations. For example, the study of N-(pyridin-2-ylmethyl)benzamide derivatives provides insights into molecular orientations, which are essential for understanding compound interactions and stability (Artheswari et al., 2019).

Chemical Synthesis and Pharmacology

Compounds with pyrrolopyridine and benzamide moieties are also explored for their synthesis methods and pharmacological activities. The development of novel synthesis methods for such compounds can lead to new drugs with potential applications in treating various diseases. For instance, the synthesis of new 1H-1-pyrrolylcarboxamides explores compounds of pharmacological interest, indicating a broad application in medicinal chemistry (Bijev et al., 2003).

Material Science and Photocatalysis

Additionally, these compounds may find applications in material science, such as the development of thermo-responsive materials based on aryl-substituted pyrrole derivatives for temperature monitoring devices (Han et al., 2013).

Mechanism of Action

Target of Action

The primary target of the compound 4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound this compound inhibits this activation, thereby disrupting the signaling pathway .

Biochemical Pathways

The compound this compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the activation of the FGFR signaling pathway, the compound disrupts these biochemical pathways .

Result of Action

The compound this compound inhibits the activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, the inhibition of this pathway can potentially slow down or stop the progression of these cancers .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-22(2)27(25,26)17-8-6-16(7-9-17)19(24)21-12-4-13-23-14-10-15-5-3-11-20-18(15)23/h3,5-11,14H,4,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNBVMQZPMJSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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